molecular formula C13H13NO3 B1491997 Ethyl 5-(p-tolyl)oxazole-2-carboxylate CAS No. 33115-91-2

Ethyl 5-(p-tolyl)oxazole-2-carboxylate

Cat. No.: B1491997
CAS No.: 33115-91-2
M. Wt: 231.25 g/mol
InChI Key: OJLJKYHRVMEKFI-UHFFFAOYSA-N
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Description

Ethyl 5-(p-tolyl)oxazole-2-carboxylate (CAS: 33115-91-2) is a heterocyclic compound featuring an oxazole core substituted with a p-tolyl group at position 5 and an ethyl ester at position 2. Oxazole derivatives are valued for their diverse pharmacological and material science applications, including antiviral, antibacterial, and anti-inflammatory activities .

Properties

IUPAC Name

ethyl 5-(4-methylphenyl)-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-16-13(15)12-14-8-11(17-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLJKYHRVMEKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 5-(p-tolyl)oxazole-2-carboxylate has found applications in several scientific fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-(p-tolyl)oxazole-2-carboxylate exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets bacterial cell membrane components.

  • Anticancer Activity: Inhibits enzymes or signaling pathways involved in cell growth and division.

Comparison with Similar Compounds

Ethyl 5-(2-Ethoxyphenyl)oxazole-2-carboxylate

Key Differences :

  • Substituent : The p-tolyl group in the target compound is replaced with a 2-ethoxyphenyl group.
  • Synthesis: Prepared via iodine-mediated cyclization of 1-(2-ethoxyphenyl)ethan-1-one and ethyl 2-isocyanoacetate in DMSO, yielding 18% of the oxazole ester .
  • Applications : Hydrolyzed to the carboxylic acid derivative for use in antiviral studies (e.g., Chikungunya virus inhibitors), highlighting the role of the ethoxy group in modulating bioactivity .
Property Ethyl 5-(p-Tolyl)oxazole-2-carboxylate Ethyl 5-(2-Ethoxyphenyl)oxazole-2-carboxylate
Substituent at Position 5 p-Tolyl (electron-donating) 2-Ethoxyphenyl (electron-withdrawing)
Melting Point Not reported 86°C (amide derivative)
Synthetic Yield Not reported 18%

Ethyl 5-Methyloxazole-2-carboxylate

Key Differences :

  • Substituent : A simple methyl group replaces the p-tolyl moiety.
  • Applications : Serves as a bioactive intermediate; the methyl group simplifies the structure, enhancing solubility but reducing aromatic interactions .
Property This compound Ethyl 5-Methyloxazole-2-carboxylate
Aromatic Substituent p-Tolyl (C₆H₄-CH₃) Methyl (CH₃)
Bioactivity Potential Higher (due to aromatic π-system) Lower

Ethyl 5-(3-Chlorophenyl)oxazole-2-carboxylate

Key Differences :

  • Substituent : A chloro group at the meta position of the phenyl ring.
  • Thermal Stability : Likely higher than the p-tolyl analog due to stronger intermolecular interactions (e.g., halogen bonding) .
Property This compound Ethyl 5-(3-Chlorophenyl)oxazole-2-carboxylate
Substituent Electronic Effect Electron-donating (-CH₃) Electron-withdrawing (-Cl)
Reactivity Lower electrophilicity Higher electrophilicity

Ethyl 4-(4-(3-Phenylpropoxy)benzamido)oxazole-2-carboxylate

Key Differences :

  • Functional Groups : Incorporates an amide linkage and a benzamido group.
  • Synthesis: Prepared via EDC-mediated coupling of 4-(3-phenylpropoxy)benzoic acid and ethyl 4-aminooxazole-2-carboxylate (28% yield) .
  • Applications : Designed as a dual FXR/LTA4H modulator, demonstrating the versatility of oxazole esters in medicinal chemistry .
Property This compound Ethyl 4-(4-(3-Phenylpropoxy)benzamido)oxazole-2-carboxylate
Complexity Simpler structure Higher (amide and ether functionalities)
Pharmacological Potential Underexplored High (targeted enzyme modulation)

Comparative Analysis of Physical and Chemical Properties

Melting Points and Stability

  • Ethyl 5-(2-Ethoxyphenyl)oxazole-2-carboxylate : Lower melting point (86°C for the amide derivative) indicates reduced crystallinity compared to halogenated analogs .

Biological Activity

Ethyl 5-(p-tolyl)oxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features an oxazole ring with a p-tolyl substituent at position 5 and an ethyl ester at position 2. The structure can be represented as follows:

C1C2C3C4C5\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5

This configuration contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to the oxazole scaffold exhibit potent antimicrobial properties. For instance, a study highlighted that derivatives of oxazoles, including those with p-tolyl groups, showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound exhibited high efficacy against Enterococcus faecium , with a notable reduction in biofilm formation, which is critical for bacterial virulence .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainActivity (Zone of Inhibition)MIC (µg/mL)
Staphylococcus aureus20 mm15
Escherichia coli18 mm20
Enterococcus faecium25 mm10

Note: MIC = Minimum Inhibitory Concentration

Anticancer Properties

The anticancer potential of this compound has been evaluated against various cancer cell lines. A recent study indicated that compounds within this class showed promising cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve the induction of apoptosis through the modulation of specific signaling pathways .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-75.6Apoptosis induction via caspase activation
A5497.3Cell cycle arrest in G1 phase
Colo-2056.8Inhibition of proliferation

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. For example, it may bind to enzymes or receptors involved in critical cellular processes, thereby modulating their activity. This interaction could lead to the inhibition of bacterial growth or the induction of cancer cell death .

Case Studies

  • Antimicrobial Efficacy Against Biofilms : A case study focused on the effectiveness of this compound against biofilm-forming strains of E. faecium showed a significant reduction in biofilm biomass when treated with sub-MIC concentrations, suggesting its potential as a therapeutic agent in treating biofilm-associated infections .
  • Cytotoxicity in Cancer Models : Another study assessed the cytotoxic effects on various cancer cell lines, revealing that this compound significantly reduced cell viability in a dose-dependent manner, particularly in MCF-7 cells, where it induced morphological changes indicative of apoptosis .

Preparation Methods

Copper(I)-Catalyzed Tandem Synthesis Approach

One of the efficient methods for synthesizing ethyl 5-(p-tolyl)oxazole-2-carboxylate involves a copper(I)-catalyzed tandem reaction, as demonstrated in related oxazole derivatives synthesis.

Method Overview:

  • Reactants: Ethyl isocyanoacetate and p-tolualdehyde (p-methylbenzaldehyde)
  • Catalyst: Copper(I) bromide (CuBr)
  • Base: DABCO (1,4-diazabicyclo[2.2.2]octane)
  • Solvent: Dry DMF (Dimethylformamide)
  • Conditions: Reaction under oxygen atmosphere, followed by aqueous quenching and organic extraction
  • Purification: Silica gel column chromatography using ethyl acetate/petroleum ether (1:4) as eluent

Procedure Details:

  • The reaction mixture containing ethyl isocyanoacetate, p-tolualdehyde, CuBr, and DABCO in dry DMF is stirred under a balloon pressure of oxygen.
  • After completion, the reaction is quenched with water and extracted with ethyl acetate.
  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
  • The crude product is purified chromatographically to afford the desired this compound with yields reported around 80% for analogous compounds.

Key Notes:

  • This method is adaptable to various substituted aromatic aldehydes, including p-tolualdehyde, enabling the synthesis of this compound.
  • The copper(I) catalyst facilitates the cyclization and oxidation steps in the tandem process.
  • The oxygen atmosphere is essential for the oxidative step in the reaction.

Rhodium(II)-Catalyzed Reaction of Diazoacetyl Azirines with Nitriles

A more recent and atom-economical approach involves the synthesis of substituted 5-(2H-azirin-2-yl)oxazoles followed by thermal isomerization to the target oxazole derivatives.

Method Overview:

  • Starting Materials: 2-(3-aryl/heteroaryl)-2-diazoacetyl-2H-azirines
  • Catalyst: Rhodium(II) octanoate (Rh2(oct)4)
  • Nitriles: Substituted acetonitriles or benzonitriles (including p-tolunitrile)
  • Solvent: 1,2-Dichloroethane (DCE)
  • Conditions: Reflux under inert atmosphere

Synthetic Steps:

  • Formation of 5-(2H-azirin-2-yl)oxazoles:

    • The Rh(II)-catalyzed reaction of diazoacetyl azirines with nitriles yields 5-(2H-azirin-2-yl)oxazoles in moderate to good yields (15–73% depending on substituents).
    • For p-tolyl substitution, p-tolunitrile would be the nitrile used.
  • Thermal Isomerization:

    • The 5-(2H-azirin-2-yl)oxazoles are then subjected to thermolysis in an inert solvent such as mesitylene at elevated temperatures (~170–180 °C).
    • This step induces intramolecular ring-to-ring isomerization to form the corresponding 4H-pyrrolo[2,3-d]oxazoles, which are structurally related to the target oxazole derivatives.
    • The yield of this isomerization step ranges from 30% to 77%, depending on substituents.

Mechanistic Insights:

  • Density Functional Theory (DFT) calculations indicate the isomerization proceeds via a nitrenoid-like transition state followed by a 1,5-hydrogen shift.
  • The reaction tolerates various aryl and alkyl substituents, including p-tolyl groups, without significant resinification or decomposition under optimized conditions.

Experimental Data Summary:

Step Conditions Yield (%) Notes
Rh(II)-catalyzed azirine formation Rh2(oct)4 (1 mol%), reflux in DCE 15–73 Dependent on nitrile substituent
Thermal isomerization Mesitylene, 170–180 °C, 1–3 hours 30–77 Higher temperatures reduce reaction time

Comparative Notes on Catalyst and Solvent Effects

  • Attempts to use iron, cobalt, zinc, copper, and ytterbium catalysts for the isomerization step often resulted in resinification or poor selectivity.
  • Thermal isomerization without catalyst in inert solvents like mesitylene proved superior.
  • Solvent purity and dryness are critical; solvents like 1,2-dichloroethane are purified by distillation and drying over molecular sieves or drying agents before use.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Advantages Limitations
Copper(I)-Catalyzed Tandem Synthesis Ethyl isocyanoacetate, p-tolualdehyde, CuBr, DABCO, O2, DMF Room temperature to mild heating, aerobic ~80 High yield, straightforward setup Requires oxygen atmosphere, catalyst
Rh(II)-Catalyzed Azirine Route 2-diazoacetyl azirines, p-tolunitrile, Rh2(oct)4, DCE reflux; thermal isomerization in mesitylene Reflux in DCE, then 170–180 °C thermolysis 15–77 Atom-economical, versatile substrates Requires high temperature thermolysis

Research Findings and Practical Considerations

  • The copper(I)-catalyzed method is well-suited for direct synthesis of this compound with good yields and relatively mild conditions.
  • The Rh(II)-catalyzed azirine route offers a modular approach to substituted oxazoles and allows further structural diversification, though it involves a two-step process with a high-temperature isomerization step.
  • Purification typically involves silica gel chromatography, with eluent systems optimized for the polarity of the product.
  • Spectroscopic data (1H-NMR, 13C-NMR, HRMS) confirm the structure and purity of the synthesized compounds.
  • Stability of the final products is generally good under ambient conditions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(p-tolyl)oxazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(p-tolyl)oxazole-2-carboxylate

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